![molecular formula C12H12ClF2NO B13328619 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a spiro linkage between an oxazolidine ring and a cyclohexane ring, with a 4-chloro-2,6-difluorophenyl substituent. The presence of both chlorine and fluorine atoms in the phenyl ring imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Spirocyclization: The spiro linkage is formed by reacting the oxazolidine intermediate with a cyclohexanone derivative in the presence of a suitable catalyst.
Introduction of the Phenyl Substituent: The 4-chloro-2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a halogenated phenyl derivative and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A spirocyclic compound with a different substitution pattern.
2,5-Diphenyl-1,3-oxazoline: A compound with a similar oxazolidine ring but different substituents.
Uniqueness
6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[25]octane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C12H12ClF2NO |
|---|---|
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
6-(4-chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H12ClF2NO/c13-8-5-9(14)11(10(15)6-8)16-3-1-12(2-4-16)7-17-12/h5-6H,1-4,7H2 |
InChI-Schlüssel |
ZUVCACAVSADXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CO2)C3=C(C=C(C=C3F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
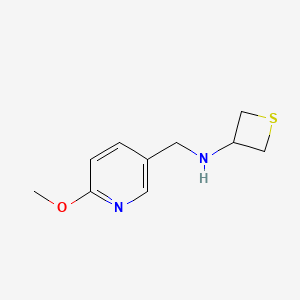
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
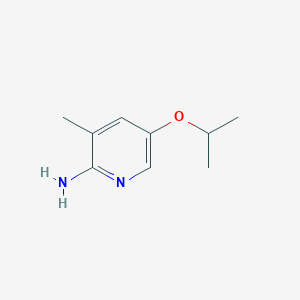
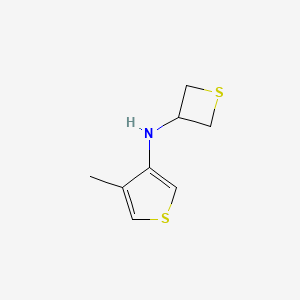

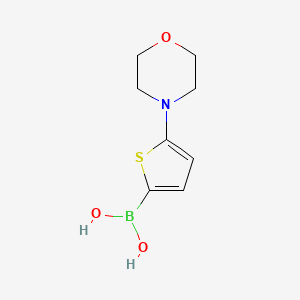
amine](/img/structure/B13328599.png)
![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
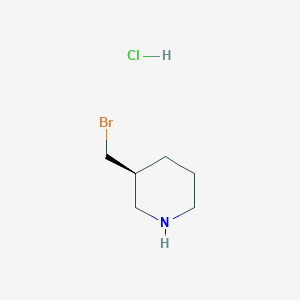
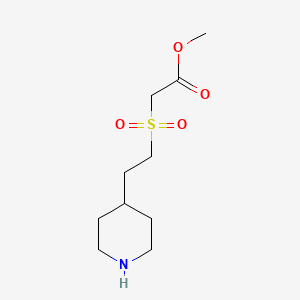
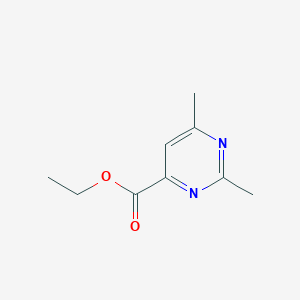

![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
